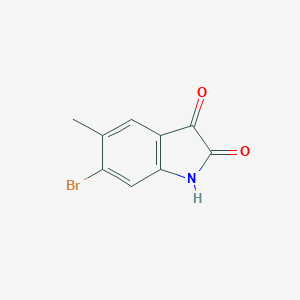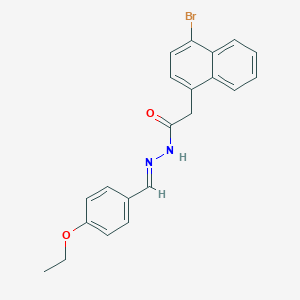
6-ブロモ-5-メチル-1H-インドール-2,3-ジオン
概要
説明
6-ブロモ-5-メチル-1H-インドール-2,3-ジオンは、分子式C9H6BrNO2の化学化合物です。これは、多くの天然物や医薬品に見られる重要な複素環系であるインドールの誘導体です。 インドール誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています .
科学的研究の応用
6-Bromo-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
6-ブロモ-5-メチル-1H-インドール-2,3-ジオンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、さまざまな酵素や受容体に結合し、その活性を調節することができます。 この相互作用は、細胞増殖の阻害や癌細胞のアポトーシスの誘導など、細胞プロセスに変化をもたらす可能性があります .
生化学分析
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the indole derivative and the biomolecules it interacts with .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
合成経路および反応条件
6-ブロモ-5-メチル-1H-インドール-2,3-ジオンの合成は、一般的に5-メチル-1H-インドール-2,3-ジオンの臭素化を伴います。 一般的な方法の1つは、5-メチル-1H-インドール-2,3-ジオンと臭素を、酢酸などの適切な溶媒の存在下で反応させることです . この反応は通常、室温で行われ、良好な効率で目的の生成物を生成します。
工業生産方法
6-ブロモ-5-メチル-1H-インドール-2,3-ジオンの工業生産方法は、実験室合成に似ていますが、商業的な需要を満たすために拡大されています。このプロセスは、高収率と純度を確保するために、大型反応器と最適化された反応条件を使用します。 臭素化反応は、副生成物を最小限に抑え、一貫した品質を確保するために注意深く制御されます .
化学反応の分析
反応の種類
6-ブロモ-5-メチル-1H-インドール-2,3-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、使用する酸化剤に応じて、さまざまな生成物に酸化することができます。
還元: 還元反応により、化合物をさまざまな還元形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が形成される可能性があり、置換反応によりさまざまな置換インドール誘導体が生成される可能性があります .
科学研究アプリケーション
6-ブロモ-5-メチル-1H-インドール-2,3-ジオンは、次のようないくつかの科学研究アプリケーションを持っています。
化学: これは、より複雑なインドール誘導体の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性を含む潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探るための研究が進められています。
類似化合物との比較
類似化合物
5-ブロモインドール: 同様の化学的性質を持つ別の臭素化インドール誘導体です。
6-ブロモ-1H-インドール-2,3-ジオン: 構造は似ていますが、置換パターンが異なる、密接に関連する化合物です。
5-フルオロイサチン: 独特の生物活性を持つフッ素化誘導体です.
独自性
6-ブロモ-5-メチル-1H-インドール-2,3-ジオンは、独特の化学的および生物学的特性を与える、その特定の置換パターンにより独自性があります。
特性
IUPAC Name |
6-bromo-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZFCBOXZKQQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306325-13-3 | |
| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306325133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL49USS46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are SK channels, and why are they important drug targets?
A1: Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that play crucial roles in regulating neuronal excitability. [, ] These channels are activated by intracellular calcium ions and allow potassium ions to flow out of the cell, leading to hyperpolarization and a decrease in neuronal firing. Because of their role in regulating neuronal activity, SK channels are implicated in various neurological and psychiatric disorders, making them potential targets for therapeutic intervention.
Q2: What can you tell me about the research being done on 6-bromo-5-methyl-1H-indole-2,3-dione in these papers?
A2: While the titles of both papers mention "Structural insights into the potency of SK channel positive modulators," the lack of abstracts makes it impossible to ascertain if 6-bromo-5-methyl-1H-indole-2,3-dione is specifically mentioned or studied. The research likely explores how positive modulators, which are a class of molecules that enhance SK channel activity, interact with these channels at a molecular level. This information could be valuable for designing more potent and selective drugs targeting SK channels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-isopropylphenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400174.png)
![3,5-dimethyl-N-[(E)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B400175.png)
![(1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400176.png)

![1-(4-methoxyphenyl)-1-propanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400178.png)


![(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B400184.png)
![4-(2-{[2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbohydrazonoyl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B400185.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B400188.png)
![4-{2-[(4-Chloro-2-methylphenoxy)acetyl]carbohydrazonoyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B400189.png)
![N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide](/img/structure/B400192.png)
![N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE](/img/structure/B400193.png)

